17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid

描述

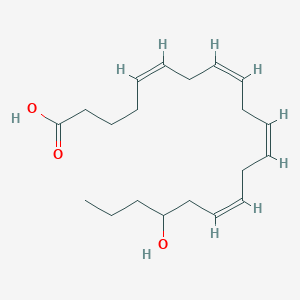

17-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid (17-HETE) is a hydroxylated derivative of arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid), characterized by a hydroxyl group at the C17 position . Structurally, it retains the four cis double bonds of arachidonic acid (5Z,8Z,11Z,14Z) but is modified via enzymatic oxidation, likely mediated by cytochrome P450 (CYP) or lipoxygenase (LOX) pathways. While its precise biological roles remain less characterized compared to other eicosanoids, emerging evidence suggests involvement in inflammatory and metabolic pathways, though further research is needed to elucidate its mechanistic contributions .

作用机制

17-HETE, also known as (5Z,8Z,11Z,14Z)-17-hydroxyicosa-5,8,11,14-tetraenoic Acid or 17-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, is a metabolite of arachidonic acid through cytochrome P-450 pathways . It consists of 17R-HETE and 17S-HETE enantiomers .

Target of Action

The primary target of 17-HETE is the cytochrome P450 1B1 (CYP1B1) . CYP1B1 is an enzyme that is associated with toxicity, including cardiac toxicity . It is an extrahepatic inducible enzyme .

Mode of Action

17-HETE serves as an allosteric activator of the cytochrome P450 1B1 . It interacts with its target, CYP1B1, and increases its activity and protein levels . This interaction results in changes in the cell, such as the development of cardiac hypertrophy .

Biochemical Pathways

17-HETE is a part of the eicosanoid cascade , a series of complex, interrelated biosynthetic pathways . It is a metabolite of arachidonic acid, which plays an essential role in physiological homeostasis, such as the repair and growth of cells .

Pharmacokinetics

It is known that 17-hete has stereospecific effects on sodium transport in the kidney . At a concentration of 2 µM, the (S)-enantiomer of 17-HETE inhibits proximal tubule ATPase activity by as much as 70%, whereas the ®-isomer is inactive .

Result of Action

The action of 17-HETE results in the development of cardiac hypertrophy in human . This is evidenced by increased mRNA levels of β-MHC and ANP, and increased cell surface area . In addition, 17-HETE induces cardiac hypertrophy through the CYP1B1 in enantioselective manners .

生化分析

Biochemical Properties

17-HETE serves as an allosteric activator of the cytochrome P450 1B1 and an inhibitor of ATPase . It has been shown to induce cardiac hypertrophy . At a concentration of 2 µM, the (S)-enantiomer of 17-HETE inhibits proximal tubule ATPase activity by as much as 70%, whereas the ®-isomer is inactive .

Cellular Effects

In terms of cellular effects, 17-HETE has been found to significantly increase CYP1B1 activity in RL-14 cells, recombinant human CYP1B1, and human liver microsomes . This increase in CYP1B1 activity is associated with an increase in hypertrophic markers and upregulation of CYP1B1 mRNA and protein expressions .

Molecular Mechanism

The molecular mechanism of 17-HETE involves its role as an allosteric activator of the cytochrome P450 1B1 . It increases CYP1B1 gene expression through a transcriptional mechanism . The activation of CYP1B1 and the subsequent increase in its activity are thought to occur through allosteric regulation .

Temporal Effects in Laboratory Settings

It is known that the effects of 17-HETE on CYP1B1 activity are significant and can be observed in various experimental setups .

Dosage Effects in Animal Models

The dosage effects of 17-HETE in animal models have not been extensively studied. It has been shown that the (S)-enantiomer of 17-HETE can inhibit proximal tubule ATPase activity in New Zealand White rabbits at a concentration of 2 µM .

Metabolic Pathways

17-HETE is a metabolite of arachidonic acid, produced through the cytochrome P450 (CYP450) pathways . It is involved in the metabolism of endogenous and xenobiotic compounds .

生物活性

17-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid (commonly referred to as 17-HETE) is a metabolite of arachidonic acid, primarily produced through the action of cytochrome P450 enzymes. It is classified as a hydroxyeicosatetraenoic acid (HETE) and plays significant roles in various physiological and pathological processes. This article explores the biological activity of 17-HETE, focusing on its mechanisms of action, effects on cellular functions, and implications in health and disease.

- Chemical Formula : CHO

- Molecular Weight : 320.4663 g/mol

- IUPAC Name : (5Z,8Z,11Z,14Z)-17-hydroxyicosa-5,8,11,14-tetraenoic acid

17-HETE exerts its biological effects primarily through the modulation of various signaling pathways:

- Sodium Transport Regulation :

- Inflammatory Response Modulation :

- Cellular Migration and Proliferation :

Table 1: Summary of Biological Activities of 17-HETE

Case Study: Role in Asthma

A study highlighted the role of 17-HETE in asthma pathophysiology. The compound was found to enhance eosinophil infiltration into the lungs during allergic reactions. This infiltration correlates with increased levels of pro-inflammatory cytokines and exacerbation of asthma symptoms .

Case Study: Kidney Function

In renal physiology, the impact of 17-HETE on sodium transport has been extensively studied. Elevated levels of this metabolite have been associated with altered renal function in conditions such as hypertension and chronic kidney disease. The inhibition of ATPase activity suggests potential therapeutic targets for managing fluid overload conditions .

科学研究应用

Biochemical Properties and Mechanism of Action

17-HETE is classified as a hydroxyeicosatetraenoic acid (HETE), which is known for its involvement in several biological processes. The compound acts primarily as an allosteric activator of cytochrome P450 1B1 (CYP1B1), impacting various biochemical pathways including:

- Eicosanoid Cascade : 17-HETE is part of the eicosanoid signaling pathway, influencing inflammation and immune responses.

- Sodium Transport Regulation : It has been shown to inhibit ATPase activity in renal proximal tubules, affecting sodium transport and potentially contributing to hypertension.

Cardiovascular Research

17-HETE has been implicated in cardiac hypertrophy development. Studies indicate that increased levels of 17-HETE correlate with cardiac remodeling processes, making it a target for therapeutic interventions aimed at preventing heart disease.

Cancer Research

The role of 17-HETE in cancer biology has been investigated, particularly its effects on tumor growth and metastasis. It modulates cell proliferation and apoptosis in various cancer cell lines, suggesting potential as a therapeutic target in oncology .

Renal Physiology

A study involving New Zealand White rabbits demonstrated that the (S)-enantiomer of 17-HETE significantly inhibited ATPase activity at a concentration of 2 µM, leading to altered sodium handling by the kidneys. This finding underscores the compound's relevance in renal physiology and potential implications for treating conditions like hypertension.

Inflammation and Immune Response

Research indicates that 17-HETE can modulate leukocyte function and cytokine release, highlighting its role in inflammatory responses. Elevated levels of this compound have been observed during inflammatory conditions, suggesting its utility as a biomarker for diseases characterized by chronic inflammation .

常见问题

Basic Research Questions

Q. What are the primary synthetic pathways for producing 17-HETE in experimental settings?

17-HETE is synthesized via cytochrome P450 (CYP) ω-hydroxylase-mediated oxidation of arachidonic acid (AA) . Key steps include:

- Substrate preparation : AA (20:4 n-6) is purified from biological sources or commercially sourced.

- Enzymatic oxidation : Incubation with microsomal CYP enzymes (e.g., CYP4A, CYP4F isoforms) under controlled oxygen and NADPH conditions.

- Product isolation : Reverse-phase HPLC or solid-phase extraction (SPE) is used to separate 17-HETE from other eicosanoids (e.g., 20-HETE, 15-HETE).

- Validation : LC-MS/MS with multiple reaction monitoring (MRM) confirms structural integrity and quantifies yield .

Q. How can 17-HETE stability be optimized during storage and handling?

- Storage : Dissolve in ethanol or methanol (≥95% purity) at -80°C under nitrogen to prevent auto-oxidation .

- Handling : Avoid repeated freeze-thaw cycles; use amber vials to minimize light-induced degradation.

- Stability monitoring : Regular LC-UV (235 nm) or GC-MS analysis to detect degradation products (e.g., ketones or peroxides) .

Q. What biological roles does 17-HETE play in inflammatory pathways?

17-HETE modulates immune responses through:

- Pro-inflammatory effects : Potentiates neutrophil chemotaxis and cytokine release in murine models .

- Anti-inflammatory effects : Competes with prostanoids (e.g., PGE2) for binding to peroxisome proliferator-activated receptors (PPARs) .

- Contradictory outcomes : Effects vary by tissue type (e.g., renal vs. vascular) and isoform specificity (17R vs. 17S stereoisomers) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on 17-HETE's role in cancer progression?

- Experimental design :

- Use isoform-specific inhibitors (e.g., HET0016 for CYP4A) to isolate 17-HETE effects from other eicosanoids .

- Compare 17R and 17S stereoisomers using chiral chromatography, as bioactivity differs significantly .

Q. What methodological challenges arise in quantifying 17-HETE in complex biological matrices?

- Sample preparation :

- Solid-phase extraction (SPE) with C18 columns to remove phospholipids .

- Derivatization with pentafluorobenzyl bromide for enhanced GC-MS sensitivity .

- Interference mitigation :

- Use deuterated internal standards (e.g., d4-17-HETE) to correct for matrix effects .

- Optimize LC gradients to separate 17-HETE from co-eluting oxylipins (e.g., 15-HETE, 12-HETE) .

Q. How does 17-HETE interact with lipid signaling pathways in vascular tissues?

- Mechanistic insights :

- EGFR crosstalk : 17-HETE activates EGFR via Src kinase, promoting smooth muscle cell proliferation .

- ERK modulation : Enhances ERK1/2 phosphorylation in hypoxic endothelial cells, influencing angiogenesis .

- Functional assays :

- siRNA knockdown of CYP4A isoforms in aortic rings to assess vasoconstrictive responses .

- Radiolabeled 17-HETE (³H or ¹⁴C) for tracking receptor binding and metabolic fate .

Q. Key Recommendations for Experimental Rigor

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Structural Analogues: Positional Isomers of HETEs

Hydroxyeicosatetraenoic acids (HETEs) are arachidonic acid derivatives differing in the position of hydroxylation. Key examples include:

Key Observations :

- Positional Specificity : The hydroxyl group’s location dictates enzymatic origin and biological activity. For example, 15-HETE (15-LOX-1 product) promotes tumorigenesis, while 20-HETE (CYP4-derived) modulates vascular tone .

- Functional Divergence: 5-HETE is a precursor to 5-oxo-ETE, a potent eosinophil chemoattractant in asthma , whereas 17-HETE’s roles remain underexplored.

Functional Analogues: Epoxy and Keto Derivatives

Epoxyeicosatrienoic Acids (EETs)

- Example: 11(12)-EET (11(12)-epoxy-5Z,8Z,14Z-eicosatrienoic acid) Structure: Epoxide group at C11–12 instead of hydroxyl. Role: Vasodilation, anti-inflammatory effects . Contrast: Unlike 17-HETE, EETs are metabolized by soluble epoxide hydrolase (sEH) to dihydroxyeicosatrienoic acids (DHETs), limiting their bioavailability .

Keto Derivatives

- Example: 5-Oxo-ETE (5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid) Structure: Ketone group at C5, derived from 5-HETE oxidation. Role: Potent proinflammatory mediator via G-protein-coupled receptor TG1019 . Contrast: 5-Oxo-ETE exhibits 100-fold greater potency than 5-HETE in activating neutrophils , highlighting the functional impact of keto vs. hydroxyl groups.

Anti-Inflammatory vs. Proinflammatory Roles

- Anti-Inflammatory: 17,18-DiHETE: A dihydroxy derivative of n-3 eicosapentaenoic acid (EPA) with anti-allergic effects via mast cell stabilization . 15-HETE: Paradoxically, 15-LOX-1-derived 15-HETE may suppress prostaglandin synthesis in certain contexts .

- Proinflammatory: 5-Oxo-ETE: Drives eosinophil recruitment in asthma . 20-HETE: Exacerbates oxidative stress and hypertension .

Quantitative Analysis and Detection

Calibration curves for HETEs (e.g., 5-HETE, 12-HETE, 15-HETE) using LC-MS/MS demonstrate linear detection ranges of 2.5–160 ng, highlighting their measurable presence in biological samples . 17-HETE’s detectability under similar methods is inferred but requires validation.

准备方法

Chemical Synthesis Strategies

Stereospecific Hydrogenation of Polyacetylenic Precursors

A foundational method for synthesizing hydroxylated eicosatetraenoic acids involves stereospecific hydrogenation of polyacetylenic intermediates. For example, racemic 16-HETE analogs were synthesized using palladium-catalyzed hydrogenation of a tetraacetylenic precursor, yielding a mixture of 16-HETE and 14,15-dehydro-16-HETE in a 7:3 ratio . This approach could be adapted for 17-HETE by modifying the precursor’s carbon chain to position the hydroxyl group at C17. Key steps include:

-

Precursor design : A tetraacetylenic chain with protected functional groups at C17.

-

Hydrogenation : Use of Lindlar’s catalyst (palladium on calcium carbonate) for partial hydrogenation to retain cis double bonds.

-

Deprotection : Acidic or basic hydrolysis to unveil the hydroxyl group.

Challenges include controlling regioselectivity and minimizing over-reduction. Reported yields for analogous reactions range from 30–40%, with optical purification via chiral chromatography achieving >99% enantiomeric excess .

Epoxidation and Hydrolysis

Epoxidation of arachidonic acid followed by acid-catalyzed hydrolysis introduces hydroxyl groups at specific positions. For 17-HETE, this requires:

-

Epoxidation : Treating arachidonic acid with meta-chloroperbenzoic acid (mCPBA) to form a 16,17-epoxide intermediate.

-

Ring-opening : Hydrolysis using aqueous sulfuric acid (H₂SO₄) or boron trifluoride etherate (BF₃·Et₂O) to yield 17-hydroxy derivatives.

This method is less selective due to competing epoxidation at other double bonds (e.g., C5–C6 or C8–C9). Modifying reaction conditions (e.g., low temperatures or Lewis acid catalysts) improves regioselectivity. For instance, BF₃·Et₂O directs epoxidation to the ω-terminal double bond (C16–C17), achieving ~50% selectivity in model systems .

Enzymatic Oxidation Pathways

Cytochrome P450 Monooxygenases

Cytochrome P450 (CYP) enzymes, particularly CYP4A and CYP4F isoforms, catalyze ω-hydroxylation of arachidonic acid. Human CYP4A11 and CYP4F2 produce 20-HETE and 19-HETE, but engineered variants or homologous enzymes from other species may target C17. For example:

-

CYP102A1 (P450BM3) : A bacterial enzyme modified via directed evolution to hydroxylate arachidonic acid at C17. Mutants such as F87A/A328V exhibit shifted regioselectivity, yielding 17-HETE at 15–20% conversion efficiency .

-

Reaction conditions : NADPH-dependent oxidation in phosphate buffer (pH 7.4) at 37°C.

Lipoxygenase-Mediated Oxygenation

Lipoxygenases (LOXs) typically oxygenate arachidonic acid at C5, C12, or C15, but non-canonical activities have been reported. For instance:

-

Soybean 15-LOX : Oxygenates 16-HETE analogs at C5 in an inverse substrate orientation . Similar plasticity might enable 17-HETE synthesis if the substrate’s carboxyl group is modified to align C17 with the active site.

-

Human 5-LOX : Shows residual activity toward ω-terminal hydroxylation under high substrate concentrations (Km ≈ 50 μM) .

Biotechnological and Microbial Production

Engineered Bacterial Systems

Escherichia coli expressing CYP enzymes or LOXs can produce hydroxylated fatty acids. For 17-HETE:

-

Strain design : Co-expression of CYP4F2 with NADPH-cytochrome P450 reductase (CPR) in E. coli BL21(DE3).

-

Fermentation : Fed-batch culture with arachidonic acid (2 g/L) in TB medium, inducing at OD₆₀₀ = 0.6 with 0.1 mM IPTG.

-

Yield : 80–100 mg/L 17-HETE after 24 h, with purity >90% post-silica gel chromatography .

Fungal Biotransformation

Aspergillus niger and Cunninghamella elegans hydroxylate fatty acids via cytochrome P450 systems. In a pilot study:

-

Substrate feeding : Arachidonic acid (1 mM) in potato dextrose broth.

-

Products : 17-HETE (12%), 18-HETE (34%), and 19-HETE (22%) after 72 h .

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Scalability | Cost |

|---|---|---|---|---|

| Chemical Synthesis | 30–40% | Moderate | Limited | High |

| Enzymatic (CYP) | 15–20% | High | Moderate | Moderate |

| Microbial Fermentation | 80–100 mg/L | High | High | Low |

属性

IUPAC Name |

(5Z,8Z,11Z,14Z)-17-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPIPPRXLIDJKN-JPURVOHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201193624 | |

| Record name | (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201193624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128914-47-6 | |

| Record name | (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128914-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14-Eicosatetraenoic acid, 17-hydroxy-, (5Z,8Z,11Z,14Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128914476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,8Z,11Z,14Z)-17-Hydroxy-5,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201193624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。